Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate
Description
Properties
Molecular Formula |
C7H8N4O2S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-10-11-4-8-9-7(11)14-5/h4H,2-3H2,1H3 |
InChI Key |
NXAHIHOGBXYDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C=NN=C2S1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The synthesis begins with the preparation of 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol (3 ), typically derived from acyl thiosemicarbazide precursors through cyclization with carbon disulfide in ethanolic potassium hydroxide. For ethyl 2-(triazolo[3,4-b]thiadiazol-6-yl)acetate, the substitution at position 5 of the triazole ring is critical. Introducing the ethyl acetate group requires alkylation of the thiol group in 3 with ethyl bromoacetate, forming the intermediate 4-amino-5-((ethoxycarbonyl)methylthio)-4H-1,2,4-triazole (4 ).
Cyclocondensation with Carboxylic Acids
The intermediate 4 undergoes cyclocondensation with carboxylic acids (e.g., acetic acid) in the presence of POCl₃ as a dehydrating agent. Refluxing 4 with POCl₃ (10 mL) at 100–110°C for 4–6 hours facilitates intramolecular cyclization, yielding the triazolothiadiazole core. The reaction mechanism involves nucleophilic attack by the thiol sulfur on the electrophilic carbon of the carboxylic acid, followed by elimination of water and ring closure.
Table 1: Optimization of POCl₃-Mediated Cyclocondensation
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 110°C | 78 | |
| Reaction Time | 5 hours | 82 | |
| Molar Ratio (Acid) | 1:1.2 (Triazole:Acid) | 75 |
The product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization from ethanol. Spectral confirmation includes IR absorption at 1749 cm⁻¹ (C=O ester) and ¹H NMR signals at δ 4.2 ppm (q, 2H, CH₂CH₃) and δ 1.3 ppm (t, 3H, CH₃).
Polyphosphoric Acid-Mediated Cyclization
One-Pot Synthesis in PPA
Polyphosphoric acid (PPA) serves as both a catalyst and solvent for the cyclization of 4 without prior isolation. Heating 4 in PPA at 180–200°C for 3–5 hours promotes dehydration and ring closure, directly yielding the target compound. This method circumvents the need for alkylation steps, as the ethyl acetate group is introduced via the carboxylic acid component (e.g., ethyl glycolic acid).
Advantages Over POCl₃-Based Methods
PPA-mediated reactions exhibit higher yields (85–90%) due to reduced side reactions and milder conditions. The absence of volatile reagents like POCl₃ enhances operational safety. However, prolonged heating at high temperatures may degrade heat-sensitive substituents, necessitating precise temperature control.
Table 2: Comparative Analysis of Cyclization Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 5 | 78 | 95 |
| PPA | 190 | 4 | 88 | 98 |
Alkaline Cyclization of Acyl Thiosemicarbazides
Synthesis of Acyl Thiosemicarbazide Intermediates
An alternative route involves synthesizing ethyl 2-(hydrazinecarbonothioyl)acetate (5 ) via reaction of ethyl bromoacetate with thiosemicarbazide in alkaline ethanol. Cyclization of 5 under basic conditions (aqueous NaOH, 80°C) forms the triazole-thiol precursor 3 , which is subsequently alkylated and cyclized as in Method 1.
Limitations and Spectral Validation
This method yields lower quantities (60–65%) due to competing hydrolysis of the ester group under basic conditions. IR spectra confirm the retention of the ester moiety (1745 cm⁻¹), while ¹³C NMR displays a carbonyl signal at δ 170 ppm.
Critical Evaluation of Synthetic Routes
Yield and Scalability
POCl₃-mediated cyclization offers moderate yields (75–82%) but requires careful handling of corrosive reagents. PPA-based methods provide superior yields (85–90%) and scalability, making them preferable for industrial applications. Alkaline cyclization, though less efficient, is advantageous for lab-scale synthesis due to simpler purification.
Chemical Reactions Analysis
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides, hydrazides, or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and bases such as piperidine and sodium hydroxide . Major products formed from these reactions include various substituted triazolothiadiazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate with structurally related derivatives:
Key Observations :
Key Observations :
Pharmacological Activities
Key Observations :
Crystallographic and Physicochemical Properties
Biological Activity
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through cyclization reactions involving triazole and thiadiazole derivatives. For instance, one synthetic route includes the reaction of 4-amino-3-mercaptotriazole with suitable electrophiles under acidic conditions to yield the desired thiadiazole framework .
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer).
- Activity : Certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of bacteria and fungi:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 12 mm |
These results suggest potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
- Acetylcholinesterase (AChE) : this compound exhibits competitive inhibition against AChE with an IC50 value indicating promising potential for treating neurological disorders such as Alzheimer's disease .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. Variations in substituents on the triazole and thiadiazole rings can significantly alter potency and selectivity. A review of derivatives highlights that:
- Substituents : Electron-withdrawing groups enhance anticancer activity.
- Linkers : The nature of the linker between ethyl acetate and the triazole-thiadiazole moiety affects solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on MCF-7 cells.
- Findings : Compound showed a dose-dependent decrease in cell viability with significant apoptosis induction confirmed via flow cytometry.
-
Antimicrobial Efficacy :
- Objective : Test against clinical isolates.
- Findings : Demonstrated effectiveness against multidrug-resistant strains with minimal inhibitory concentrations (MICs) below clinically relevant thresholds.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate and its derivatives?
Answer:
The synthesis typically involves cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazole derivatives and electrophilic reagents. For example:
- Route 1 : Reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with ethyl chloroacetate in acetic acid, using sodium hydride as a base, yields triazolo-thiadiazole derivatives .
- Route 2 : Phosphorus oxychloride (POCl₃)-mediated cyclization of carboxylic acid derivatives with triazole-thiol precursors under reflux conditions (e.g., 16-hour reflux in POCl₃) .
- Route 3 : Condensation with α-bromoketones or phenacyl bromides in ethanol, followed by neutralization and recrystallization .
Key considerations: Reaction time, solvent choice (e.g., anhydrous ethanol), and stoichiometric ratios significantly impact yield and purity.
Basic: How is the structural characterization of triazolo-thiadiazole derivatives validated?
Answer:
Structural validation relies on:
- Spectroscopic methods :
- X-ray crystallography : Resolves bond lengths (e.g., S1–C1: ~1.72 Å), dihedral angles (e.g., 74.34° between triazolo-thiadiazole and aromatic rings), and intermolecular interactions (e.g., C–H⋯π stacking) .
- Elemental analysis : Ensures ≤0.4% deviation from theoretical C, H, N, S values .
Advanced: How do substituents at the 3- and 6-positions modulate biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-Position modifications :
- 6-Position modifications :
- Adamantyl groups increase lipophilicity, enhancing antiproliferative activity (e.g., IC₅₀ = 12 µM against HeLa cells) .
- Chlorophenyl/fluorophenyl groups improve anti-inflammatory efficacy (e.g., 75% edema inhibition at 50 mg/kg) .
Methodology: Substituent effects are tested via in vitro assays (e.g., MTT for cytotoxicity, carrageenan-induced paw edema for anti-inflammatory activity) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Used to simulate binding modes with enzymes like COX-2 or viral proteases. For example, docking into COX-2’s hydrophobic pocket shows hydrogen bonding with Arg120 and π-π stacking with Tyr355 .
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with activity data to design optimized analogs .
- DFT calculations : Predicts reactive sites (e.g., electrophilic Fukui indices at the thiadiazole ring) for functionalization .
Tools: AutoDock Vina, Gaussian 09, and MOE software .
Advanced: How are data contradictions resolved in biological activity studies?
Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
- Standardized protocols : Uniform cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO ≤0.1%), and triplicate measurements .
- Meta-analysis : Comparing datasets using tools like RevMan to identify outliers or batch effects .
- Mechanistic validation : Confirming target engagement via Western blot (e.g., caspase-3 cleavage for apoptosis) or enzymatic assays (e.g., COX-2 inhibition kinetics) .
Basic: What solvents and conditions optimize the compound’s stability during synthesis?
Answer:
- Preferred solvents : Anhydrous ethanol (for nucleophilic substitutions), DMF (for high-temperature cyclizations) .
- Stability considerations :
- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion .
Advanced: What strategies mitigate low yields in large-scale syntheses?
Answer:
- Catalyst optimization : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance cyclization efficiency from 49% to 72% yield .
- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes .
- Flow chemistry : Minimizes side reactions (e.g., dimerization) via controlled reagent mixing .
Advanced: How is the compound’s pharmacokinetic profile evaluated?
Answer:
- In vitro ADME :
- In vivo studies :
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize POCl₃ residues with sodium bicarbonate before disposal .
- Toxicity data : LC₅₀ >500 mg/kg (oral, rat) indicates moderate toxicity; avoid inhalation .
Advanced: What novel derivatives show promise for antiviral applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
